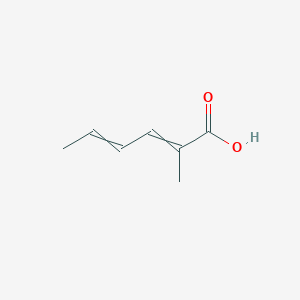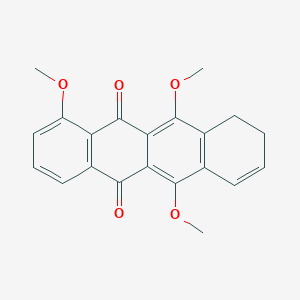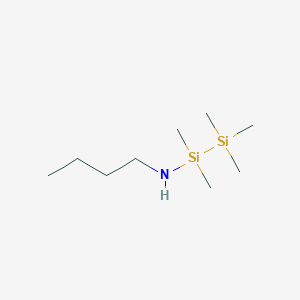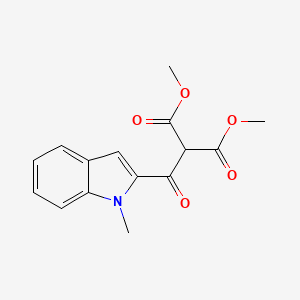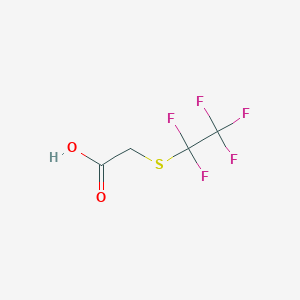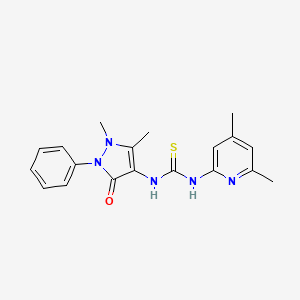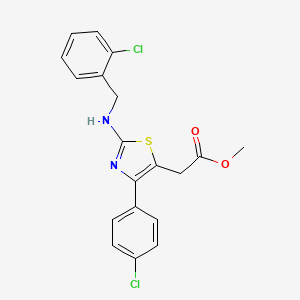
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring, a chlorobenzylamino group, and a chlorophenyl group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorobenzylamino Group: This step involves the nucleophilic substitution of the thiazole ring with o-chlorobenzylamine under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities and mechanisms of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties may make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chlorobenzylamino and chlorophenyl groups may enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoleacetic acid derivatives: These compounds share the thiazole ring and acetic acid moiety but differ in their substituents.
Chlorobenzylamino derivatives: Compounds with the chlorobenzylamino group but different core structures.
Chlorophenyl derivatives: Compounds featuring the chlorophenyl group with various other functional groups.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 2-(o-chlorobenzylamino)-4-(p-chlorophenyl)-, methyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties. Its specific structure may result in distinct reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
74257-07-1 |
|---|---|
Fórmula molecular |
C19H16Cl2N2O2S |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
methyl 2-[4-(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)23-19(26-16)22-11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,22,23) |
Clave InChI |
ZPQCQCXSXVJAJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(N=C(S1)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
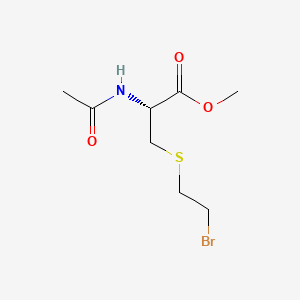
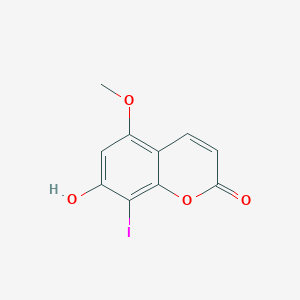
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
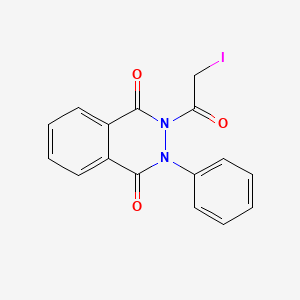
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
